Diosmetin-d3

描述

Diosmetin-d3 is a naturally occurring flavonoid compound, specifically an O-methylated flavone. It is the aglycone part of the flavonoid glycosides diosmin, which is found in citrus fruits such as oranges and lemons. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

准备方法

Synthetic Routes and Reaction Conditions

Diosmetin-d3 can be synthesized through several methods. One common approach involves the methylation of luteolin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction and purification of diosmin from citrus fruits, followed by hydrolysis to obtain diosmetin. The hydrolysis process involves the use of acidic or enzymatic conditions to break down diosmin into diosmetin. The resulting diosmetin is then subjected to deuterium exchange to produce this compound.

化学反应分析

Types of Reactions

Diosmetin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonoids.

Substitution: Acetylated and benzoylated derivatives.

科学研究应用

Pharmacological Applications

Diosmetin-d3 exhibits a range of pharmacological activities, making it a subject of interest in various therapeutic areas:

- Anticancer Activity : Diosmetin has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including osteosarcoma and hepatocellular carcinoma. Research indicates that diosmetin interacts with the STAT3/c-Myc signaling pathway to exert its anticancer effects . Modified derivatives of diosmetin have demonstrated enhanced cytotoxicity against cancer cells, with IC50 values less than 5 nM against HL-60 and MCF-7 cell lines .

- Antioxidant Properties : this compound is recognized for its antioxidant capabilities, which help mitigate oxidative stress. Studies have shown that it can reduce markers of oxidative stress in cellular models exposed to harmful conditions, such as UV radiation .

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, including chronic venous disease (CVD) patients . The compound's ability to modulate signaling pathways associated with inflammation underscores its potential therapeutic role.

In Vitro Studies

- In vitro studies have demonstrated that this compound significantly reduces hydrogen peroxide production and increases antioxidant enzyme activity in endothelial cells exposed to oxidative stress. This suggests a protective role against oxidative damage .

In Vivo Studies

- Diabetic Nephropathy : In rodent models, diosmin (the precursor to diosmetin) showed significant improvements in renal function when administered at doses of 50 and 100 mg/kg, indicating potential benefits for kidney health .

- Chronic Venous Disease : Clinical studies have indicated that diosmin supplementation leads to reduced plasma isoprostanes in patients with CVD, suggesting protective effects against oxidative damage associated with the disease .

作用机制

Diosmetin-d3 exerts its effects through several molecular mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by modulating the activity of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of inflammatory mediators by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Anticancer Activity: this compound induces apoptosis and inhibits cell proliferation by targeting various molecular pathways, including the inhibition of cytochrome P450 1B1 and signal transducer and activator of transcription 3.

相似化合物的比较

Diosmetin-d3 is similar to other flavonoids such as luteolin, apigenin, and quercetin. it has unique properties due to its O-methylation and deuterium substitution:

Luteolin: Similar antioxidant and anti-inflammatory properties but lacks the O-methylation present in this compound.

Apigenin: Shares anti-inflammatory and anticancer activities but differs in its hydroxylation pattern.

Quercetin: Known for its strong antioxidant activity but has a different substitution pattern compared to this compound.

This compound stands out due to its enhanced stability and bioavailability, making it a promising compound for various scientific and industrial applications.

生物活性

Diosmetin-d3, a flavonoid derived from diosmetin, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article synthesizes current research findings on this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is a methylated derivative of diosmetin, a naturally occurring flavonoid found predominantly in citrus fruits. Its structure allows it to interact with various biological pathways, leading to significant pharmacological effects. The compound has been studied for its potential roles in treating conditions such as chronic venous disease (CVD), cancer, and neurodegenerative disorders.

-

Anti-Inflammatory Effects :

- This compound exhibits strong anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers. In studies involving UVB-irradiated skin fragments, diosmetin-3-O-β-d-glucuronide (a metabolite of diosmetin) significantly decreased levels of interleukin-8 (IL-8) and hydrogen peroxide production at optimal concentrations .

- The compound's ability to inhibit the activation of nuclear factor kappa B (NF-κB) further underscores its role in mitigating inflammatory responses .

-

Antioxidant Activity :

- This compound has demonstrated potent antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase, leading to decreased levels of malondialdehyde, a marker of oxidative damage .

- The antioxidant effects are attributed to diosmetin's ability to scavenge reactive oxygen species (ROS) and modulate pathways involved in ROS production .

In Vitro Studies

In Vivo Studies

This compound has been evaluated in various animal models:

- Diabetic Nephropathy : In rodent models, diosmin (precursor to diosmetin) showed significant improvements in renal function and oxidative stress markers when administered at doses of 50 and 100 mg/kg .

- CVD Models : Clinical studies indicated that diosmin supplementation led to reduced plasma isoprostanes in patients with CVD, suggesting a protective effect against oxidative damage .

Case Studies

- Chronic Venous Disease : A study investigated the effects of diosmin on patients with CVD, finding that diosmin metabolites like this compound significantly improved symptoms related to inflammation and oxidative stress.

- Cancer Research : Modified derivatives of diosmetin have shown enhanced cytotoxicity against various cancer cell lines. For instance, compounds derived from diosmetin exhibited IC50 values less than 5 nM against HL-60 and MCF-7 cell lines, indicating potent anti-cancer properties .

Future Directions

Research continues into the structural modifications of diosmetin to enhance its bioavailability and therapeutic efficacy. Liposomal formulations have shown promise in improving the delivery and effectiveness of diosmetin derivatives . Additionally, ongoing investigations into the structure-activity relationship (SAR) of modified flavonoids may lead to the development of new therapeutic agents with enhanced biological activities.

属性

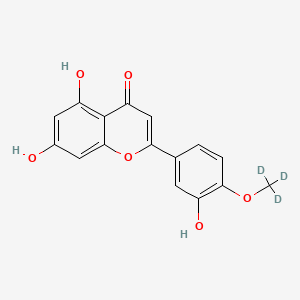

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGWHIJMBWFHU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675866 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189728-54-8 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。